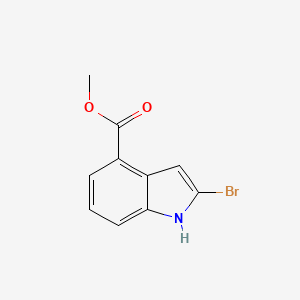

Methyl 2-bromo-1H-indole-4-carboxylate

Description

Contextualization within Indole (B1671886) Heterocyclic Chemistry

The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. nih.gov This structural motif is ubiquitous in nature, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. nih.gov Its prevalence extends to a vast array of natural products and synthetic pharmaceuticals, where the indole nucleus imparts crucial biological activities. mdpi.comopenmedicinalchemistryjournal.com Indole derivatives are integral to numerous approved drugs, with applications spanning anticancer, antiviral, and anti-inflammatory therapies. mdpi.comopenmedicinalchemistryjournal.com

The chemical versatility of the indole ring allows for functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired biological or material functions. bioengineer.orgnih.gov Methyl 2-bromo-1H-indole-4-carboxylate is a prime example of a polysubstituted indole. The presence of a bromine atom at the C2 position and a methyl ester group at the C4 position provides two distinct points for chemical modification, making it a highly valuable and versatile building block.

Strategic Importance in Advanced Organic Synthesis

The synthetic utility of this compound is rooted in the reactivity of its specific functional groups. Halogenated indoles, especially 2-bromoindoles, are powerful intermediates in organic synthesis. rsc.orgacs.org

The 2-Bromo Substituent: The bromine atom at the C2 position is a key functional handle. It activates the position for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental strategy for building molecular complexity. organic-chemistry.org Synthetic routes have been developed for the efficient preparation of 2-bromoindoles, highlighting their importance as precursors. rsc.orgacs.org This functionality enables chemists to introduce a wide range of substituents, such as aryl, alkyl, or amino groups, onto the indole core.

The 4-Carboxylate Group: The methyl ester at the C4 position offers additional synthetic flexibility. It can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This acid can then participate in amide bond formations, be used in Curtius or Hofmann rearrangements to form amines, or be converted to other functional groups. The synthesis of the parent compound, methyl indole-4-carboxylate, has been well-documented, indicating the significance of having a functional group at this position. orgsyn.org

The combination of these two functional groups on a single indole scaffold allows for sequential and regioselective modifications, providing a powerful platform for the modular assembly of complex, multi-substituted indole derivatives. acs.org

Overview of Research Trajectories and Scholarly Contributions

While specific scholarly articles focusing exclusively on this compound are not abundant, its value can be inferred from the broader trends in indole chemistry. A major trajectory in the field is the development of efficient methods for the direct functionalization of the indole nucleus. nih.gov This includes C-H activation and the use of pre-functionalized intermediates, like bromoindoles, to construct diverse molecular libraries for drug discovery and materials science. bioengineer.orgorganic-chemistry.org

Research into bromoindoles often focuses on their utility in palladium-catalyzed reactions to synthesize complex natural products and medicinally relevant compounds. organic-chemistry.orgnih.gov The development of new synthetic methods that tolerate a wide range of functional groups is a significant area of focus, and substrates like this compound are ideal candidates for such methodologies. bioengineer.org The ongoing exploration of novel indole derivatives as therapeutic agents ensures that versatile building blocks capable of generating structural diversity will remain in high demand. mdpi.com

Compound Data

Below is a table summarizing the basic properties of the featured chemical compound.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)6-3-2-4-8-7(6)5-9(11)12-8/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNODTAROXFUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=C(NC2=CC=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Bromo 1h Indole 4 Carboxylate and Its Analogues

Classical and Contemporary Approaches to Indole-4-carboxylate Scaffolds

The construction of the indole-4-carboxylate core has been achieved through various classical named reactions, each with its own set of advantages and challenges, particularly concerning regioselectivity.

Fischer Indole (B1671886) Synthesis Variations and Regioselectivity Considerations

The Fischer indole synthesis is a robust and widely used method for indole formation, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. mdpi.comacs.org The regioselectivity of the cyclization is a critical aspect, especially when using unsymmetrical ketones, and is influenced by the nature of the substituents on the phenylhydrazine and the reaction conditions. evitachem.com Computational studies have shown that the formation of the thermodynamically more stable indole regioisomer is generally favored. researchgate.net The substituent's electronic properties play a crucial role; electron-withdrawing groups can disfavor certain cyclization pathways. researchgate.net

For the synthesis of indole-4-carboxylates, a key challenge is controlling the cyclization to favor the desired isomer. The regioselectivity is dependent on the steric and electronic nature of the substituents on the arylhydrazine. evitachem.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a -sigmatropic rearrangement. acs.org The stability of the intermediates in this rearrangement dictates the final product distribution. researchgate.net

Table 1: Regioselectivity in Fischer Indole Synthesis

| Starting Phenylhydrazine Substituent | Ketone/Aldehyde | Acid Catalyst | Major Regioisomer | Minor Regioisomer | Reference |

| 4-Carboxyphenylhydrazine | Pyruvic acid | H₂SO₄ | 5-Carboxyindole | 7-Carboxyindole | evitachem.com |

| 3-Methoxyphenylhydrazine | Cyclohexanone | PPA | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 8-Methoxy-1,2,3,4-tetrahydrocarbazole | evitachem.com |

Reissert Indole Synthesis and Modifications

The Reissert indole synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate. acs.orgacs.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate, which then undergoes reductive cyclization to yield the indole-2-carboxylic acid. acs.org This method is particularly useful for the synthesis of indoles with a carboxylic acid group at the 2-position. Modifications of this method can allow for the synthesis of various substituted indoles.

The classical Reissert reaction involves reduction using zinc in acetic acid, which leads to the formation of indole-2-carboxylic acid. acs.org However, different reducing agents can be employed to afford the corresponding ester directly. acs.org For instance, catalytic hydrogenation using palladium on carbon can preserve the ester functionality. acs.org A notable modification is the Butin modification, where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization, resulting in a ketone side chain in the final indole product. acs.org

Madelung Indole Synthesis and Catalytic Enhancements

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. rsc.org Traditionally, this reaction requires harsh conditions, which can limit its applicability to substrates with sensitive functional groups. rsc.org However, modern advancements have led to the development of milder, catalytic versions of the Madelung synthesis.

Catalytic enhancements often involve the use of transition metals. For instance, a copper-catalyzed amidation of 2-iodophenylacetonitrile (B1586883) followed by cyclization under the reaction conditions provides a Madelung-type route to indoles. acs.org The Smith-modified Madelung synthesis utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which react with esters or carboxylic acids to form substituted indoles under milder conditions. rsc.org

Batcho-Leimgruber Indole Synthesis and Modern Adaptations

The Batcho-Leimgruber indole synthesis is a versatile two-step method starting from o-nitrotoluenes. globethesis.com The first step is the formation of an enamine by reaction with a formamide (B127407) acetal, followed by reductive cyclization to the indole. globethesis.com This method is highly effective for preparing indoles that are unsubstituted at the 2- and 3-positions. nih.gov

A specific example is the synthesis of methyl indole-4-carboxylate, which has been achieved in 73% yield by the reduction of the corresponding enamine with titanium(III) chloride in methanol. nih.gov

Bartoli Indole Synthesis and Dobbs Modification

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. rsc.org The presence of an ortho-substituent is crucial for the success of the reaction, as it facilitates the key -sigmatropic rearrangement step. nih.gov

A significant advancement in this methodology is the Dobbs modification, which employs an ortho-bromo substituent as a temporary directing group. acs.org This bromo group can be readily removed after the indole formation using radical reduction conditions, such as AIBN and tributyltin hydride, thus expanding the scope of the Bartoli synthesis to include indoles without a substituent at the 7-position. nih.gov This strategy allows for the synthesis of a variety of substituted indoles that would be difficult to access through other methods. nih.gov

Table 2: Comparison of Classical Indole Syntheses for Indole-4-carboxylate Scaffolds

| Synthesis Method | Starting Materials | Key Features | Applicability to Indole-4-carboxylates | Reference |

| Fischer | Phenylhydrazines, Aldehydes/Ketones | Acid-catalyzed, regioselectivity can be an issue. | Requires appropriately substituted phenylhydrazine; control of regioselectivity is key. | evitachem.comresearchgate.net |

| Reissert | o-Nitrotoluenes, Diethyl oxalate | Forms indole-2-carboxylic acids/esters. | Indirectly applicable by starting with a 3-carboxy-o-nitrotoluene derivative. | acs.org |

| Madelung | N-Phenylamides | High temperature, strong base; milder catalytic versions exist. | Applicable if the corresponding N-(2-methyl-3-carboxyphenyl)amide can be synthesized. | rsc.orgacs.org |

| Batcho-Leimgruber | o-Nitrotoluenes, Formamide acetals | Good for C2/C3 unsubstituted indoles. | Directly applicable and demonstrated for methyl indole-4-carboxylate. | nih.govorgsyn.org |

| Bartoli (Dobbs Mod.) | o-Bromonitroarenes, Vinyl Grignards | Forms 7-substituted indoles; directing group is removable. | Potentially applicable by starting with a 2-bromo-3-nitrobenzoic acid derivative. | nih.gov |

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis has revolutionized the synthesis of indoles, offering milder reaction conditions, improved regioselectivity, and broader functional group tolerance. Palladium, copper, and rhodium are among the most commonly used metals for these transformations. While a direct, one-step synthesis of Methyl 2-bromo-1H-indole-4-carboxylate using these methods is not extensively documented in a single procedure, a combination of transition metal-catalyzed steps, such as C-H activation, cross-coupling, and halogenation, provides a clear pathway to the target molecule and its analogues.

A plausible and efficient route involves the palladium-catalyzed reductive N-heteroannulation of a suitably substituted 2-nitrostyrene. For instance, methyl 2-ethenyl-3-nitrobenzoate can be cyclized to methyl 1H-indole-4-carboxylate in the presence of a palladium catalyst. The subsequent regioselective bromination of the indole-4-carboxylate at the C2-position would yield the final product. The inherent reactivity of the indole ring often directs electrophilic substitution to the C3-position; however, N-protection followed by directed lithiation and quenching with a bromine source, or the use of specific brominating agents, can achieve C2-bromination.

Another powerful strategy is the transition metal-catalyzed C-H functionalization of the pre-formed indole-4-carboxylate scaffold. Palladium-catalyzed C-H activation has been successfully employed for the functionalization of various positions on the indole ring. Similarly, copper-catalyzed methods are known for the synthesis of functionalized indoles, including bromoindoles. orgsyn.org

Table 3: Examples of Transition Metal-Catalyzed Reactions for Indole Synthesis and Functionalization

| Catalyst System | Substrates | Product Type | Key Features | Reference |

| Pd(OAc)₂ / PPh₃ | Methyl 2-ethenyl-3-nitrobenzoate, CO | Methyl 1H-indole-4-carboxylate | Reductive N-heteroannulation | |

| Cu(OAc)₂ | Bromoquinones, Enamines | Indolequinones | Oxidative copper(II)-mediated reaction | |

| Rh(III) complexes | Indoles, Nitroalkenes | 4-(2-Nitroalkyl)indoles | Regioselective C4 alkylation via C-H activation | |

| Pd(OAc)₂ / TPPO | Anilines, Bromoalkynes | 2-Phenylindoles | Tandem nucleophilic addition and C-H functionalization | |

| CuBr | α,α-Dibromo β-iminoesters | 5- or 6-Brominated 2-aryl-1H-indole-3-carboxylates | Additive-free radical cyclization | semanticscholar.org |

Palladium-Catalyzed Reductive N-Heteroannulation Strategies

Palladium-catalyzed reactions have become a powerful tool for the construction of the indole core. One of the most effective methods for the synthesis of substituted indoles, including the precursor to the title compound, Methyl 1H-indole-4-carboxylate, is the reductive N-heteroannulation of 2-nitrostyrenes. This approach offers high functional group tolerance and generally proceeds under milder conditions than many classical indole syntheses.

The synthesis of Methyl 1H-indole-4-carboxylate via this strategy involves the palladium-catalyzed reductive cyclization of methyl 2-ethenyl-3-nitrobenzoate. In a typical procedure, the 2-nitrostyrene derivative is treated with a palladium catalyst, such as palladium(II) acetate (B1210297), in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618) and carbon monoxide as the reductant. The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) at elevated temperatures and pressures. This method has been shown to provide the desired indole-4-carboxylate in good to excellent yields.

The versatility of this methodology allows for the synthesis of a range of substituted indoles by varying the substituents on the starting 2-nitrostyrene. For instance, electron-donating and electron-withdrawing groups on the aromatic ring are generally well-tolerated, making it a robust method for creating a library of indole-4-carboxylate analogues.

| Catalyst | Ligand | Reductant | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| Pd(OAc)2 | PPh3 | CO | Acetonitrile | 70 | 4 | 85-95 |

| PdCl2(PPh3)2 | - | CO | Acetonitrile | 100 | 10 | 78 |

Copper-Catalyzed Cascade Processes for Indole Ester Formation

Copper-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed processes for the synthesis of N-heterocycles. Copper-catalyzed cascade reactions, in particular, offer an efficient means to construct complex indole structures from simple starting materials in a single operation. While a direct copper-catalyzed cascade synthesis of this compound is not extensively documented, the principles of this methodology are applicable to the synthesis of related indole esters.

These cascade processes often involve the reaction of an o-haloaniline with a suitable coupling partner, such as a β-keto ester or an alkyne, in the presence of a copper catalyst. For example, the synthesis of indole-2-carboxylates can be achieved through a copper-catalyzed condensation/coupling/deformylation cascade process from 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. This reaction proceeds under mild conditions and often does not require an external ligand. The use of renewable solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate in these copper-catalyzed reactions further enhances their green credentials by replacing traditional dipolar aprotic solvents like DMSO. nih.govmdpi.com

The synthesis of the 2-bromo-indole-4-carboxylate scaffold could be envisioned through a similar copper-catalyzed cascade involving a suitably substituted o-haloaniline and a bromine-containing coupling partner, or by subsequent bromination of an indole-4-carboxylate formed via a copper-catalyzed route.

C-H Functionalization and Cross-Coupling Approaches

Direct C-H functionalization has revolutionized the synthesis of complex organic molecules by offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The indole scaffold, with its multiple C-H bonds, presents a significant challenge in terms of regioselectivity. However, recent advances have enabled the selective functionalization of various positions on the indole ring.

The synthesis of this compound can be approached through the C-H functionalization of the pre-formed Methyl 1H-indole-4-carboxylate. The C2-position of the indole ring is known to be susceptible to functionalization. Palladium-catalyzed methods have been developed for the direct C2-alkenylation and C2-arylation of indoles, often employing a directing group on the indole nitrogen to control regioselectivity. While direct C2-bromination via C-H activation is less common, a plausible route would involve an initial C2-metallation followed by quenching with an electrophilic bromine source.

Alternatively, traditional cross-coupling reactions remain a mainstay for the synthesis of functionalized indoles. A potential route to the title compound could involve the synthesis of a 2-stannyl or 2-boronyl-indole-4-carboxylate derivative, followed by a palladium-catalyzed cross-coupling reaction with a bromine source. Conversely, a 2-haloindole-4-carboxylate could be coupled with various partners to generate a diverse range of analogues.

Microwave-Assisted and One-Pot Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a valuable tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. mdpi.comnih.govnih.govorganic-chemistry.org One-pot procedures, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer increased efficiency and reduced waste.

The synthesis of functionalized indoles, including indole-carboxylates, has benefited from the application of these techniques. For instance, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form indole-3-carboxylates has been efficiently carried out under microwave irradiation. mdpi.com This approach allows for the rapid generation of a library of substituted indoles with high regioselectivity and in excellent yields.

A one-pot synthesis of this compound could be envisioned starting from simpler precursors. For example, a one-pot sequence involving the formation of the indole-4-carboxylate ring followed by in-situ bromination under microwave irradiation could provide a rapid and efficient route to the target molecule. Such procedures are highly desirable in medicinal chemistry and drug discovery for the rapid synthesis of compound libraries for biological screening.

Regioselective Bromination and Functionalization Techniques

The introduction of a bromine atom onto the indole scaffold is a key transformation for accessing a wide range of functionalized derivatives, as the bromine can serve as a handle for further cross-coupling reactions. The regioselective bromination of the indole ring, however, can be challenging due to the high reactivity of multiple positions.

For the synthesis of this compound, the key step is the regioselective bromination of Methyl 1H-indole-4-carboxylate at the C2 position. The inherent reactivity of the indole ring often favors electrophilic substitution at the C3 position. Therefore, to achieve C2-bromination, the C3 position must be blocked, or specific reaction conditions must be employed.

N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of indoles. The regioselectivity of the reaction can often be controlled by the choice of solvent and reaction temperature. For instance, the bromination of 3-methylindoles with NBS can be directed to either the C2 position or the methyl group depending on the reaction conditions and the nature of the N-protecting group. mdpi.com While specific conditions for the C2-bromination of Methyl 1H-indole-4-carboxylate are not widely reported, it is anticipated that the use of NBS in a non-polar solvent at low temperatures could favor the desired C2-bromination.

| Substrate | Brominating Agent | Solvent | Conditions | Position of Bromination |

| 3-Methylindole (N-protected) | NBS | CCl4 | Radical initiator | C3-methyl |

| 3-Methylindole | NBS | CH2Cl2 | - | C2 |

| Indole-3-carboxylate | Br2 | Acetic Acid | - | C5, C6 |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. The synthesis of this compound and its analogues can be made more sustainable by adopting several green chemistry strategies.

One key aspect is the use of greener solvents. Traditional indole syntheses often employ hazardous solvents such as dimethylformamide (DMF) or chlorinated hydrocarbons. The development of reactions that can be performed in more benign solvents like water, ethanol, or renewable solvents such as 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate is a significant advancement. nih.govmdpi.comsjp.ac.lk

Catalysis plays a central role in green chemistry. The use of highly efficient and recyclable catalysts, such as copper-based systems, can reduce waste and energy consumption. nih.govmdpi.com Furthermore, methodologies that proceed with high atom economy, such as C-H functionalization and cascade reactions, are inherently greener as they minimize the formation of byproducts. researchgate.netchim.it

The application of enabling technologies like microwave irradiation can also contribute to greener syntheses by reducing reaction times and energy usage. mdpi.comnih.govnih.govorganic-chemistry.org By considering these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Transformative Chemistry of Methyl 2 Bromo 1h Indole 4 Carboxylate

Reactions at the Bromine Moiety (C-2 Position)

The bromine atom at the C-2 position of the indole (B1671886) ring is a key site for chemical modification, enabling the introduction of diverse substituents through various reaction pathways.

Nucleophilic Substitution Reactions

The C-2 position of the indole nucleus, when substituted with a halogen such as bromine, is susceptible to nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles, leading to the formation of 2-substituted indole derivatives. While direct nucleophilic aromatic substitution on unactivated aryl halides is often challenging, the reactivity of 2-bromoindoles can be enhanced, for instance, by N-alkylation or by the use of strong nucleophiles under specific reaction conditions. These reactions provide a route to introduce functionalities such as amino, alkoxy, and cyano groups at the C-2 position.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Negishi, Buchwald–Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C-2 position of methyl 2-bromo-1H-indole-4-carboxylate serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 2-bromoindole with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. nih.govlibretexts.org This method is widely used to introduce aryl or heteroaryl substituents at the C-2 position. The reaction generally proceeds under mild conditions with a high tolerance for various functional groups. nih.gov

| Bromoindole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Unprotected ortho-bromoanilines | Aryl/Alkenyl boronic esters | Pd(dppf)Cl2 | K2CO3 | DME | 80 | Good to Excellent |

| 4-Substituted-7-bromo-1H-indazoles | Aryl boronic acids | Pd(PPh3)4 | Cs2CO3 | Dioxane/EtOH/H2O | 140 | Moderate to Excellent |

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the 2-bromoindole with a terminal alkyne, providing a direct route to 2-alkynylindoles. organic-chemistry.orgnih.govacs.org These products are valuable intermediates for the synthesis of more complex heterocyclic systems. Modern protocols often allow for copper-free conditions, enhancing the reaction's scope and functional group tolerance. nih.govacs.org

Heck Reaction: The Heck reaction facilitates the coupling of the 2-bromoindole with an alkene in the presence of a palladium catalyst and a base to form a 2-alkenylindole. organic-chemistry.org This reaction is a powerful method for constructing carbon-carbon double bonds. organic-chemistry.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the 2-bromoindole in the presence of a nickel or palladium catalyst. nih.govresearchgate.net This reaction is known for its high functional group tolerance and the ability to form C(sp²)–C(sp³) bonds. nih.gov

Buchwald–Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the 2-bromoindole and an amine. wikipedia.orgbeilstein-journals.org It is a highly versatile method for synthesizing 2-aminoindole derivatives, which are important structural motifs in many biologically active compounds. wikipedia.orgbeilstein-journals.org The choice of ligand and base is crucial for the success of this reaction. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst | Product |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Palladium | 2-Aryl/Heteroaryl-indole |

| Sonogashira | Terminal Alkyne | Palladium/Copper | 2-Alkynyl-indole |

| Heck | Alkene | Palladium | 2-Alkenyl-indole |

| Negishi | Organozinc Reagent | Palladium/Nickel | 2-Alkyl/Aryl-indole |

| Buchwald-Hartwig | Amine | Palladium | 2-Amino-indole |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org In the case of this compound, treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to the exchange of the bromine atom for a lithium atom. wikipedia.orgharvard.edu This generates a highly reactive 2-lithioindole intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C-2 position, including alkyl, silyl, and carboxyl groups. This two-step sequence provides a powerful method for the functionalization of the indole ring at the C-2 position. harvard.edunih.gov

Reactions Involving the Ester Moiety (C-4 Position)

The methyl ester group at the C-4 position offers another site for chemical modification, allowing for transformations that alter the carboxylic acid functionality.

Hydrolysis and Esterification

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-bromo-1H-indole-4-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. google.com The resulting carboxylic acid can then be converted to other esters through standard esterification procedures, such as the Fischer esterification, or to other carboxylic acid derivatives like amides.

Reduction to Aldehyde or Alcohol

The ester functionality at the C-4 position can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions employed.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 2-bromo-1H-indole-4-carbaldehyde, can be achieved using sterically hindered reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of the stoichiometry of the reducing agent and the reaction temperature is crucial to prevent over-reduction to the alcohol.

Reduction to Alcohol: Complete reduction of the methyl ester to the corresponding primary alcohol, (2-bromo-1H-indol-4-yl)methanol, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Amidation and Other Carboxylic Acid Derivatives

The methyl ester functionality at the C-4 position of this compound is a versatile handle for the synthesis of various carboxylic acid derivatives, most notably amides and the parent carboxylic acid.

Amidation: The conversion of the methyl ester to an amide is a common transformation. This can be achieved through direct aminolysis, although this often requires harsh conditions. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. An alternative, direct approach involves reacting the ester with alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃), which can efficiently produce primary amides from methyl esters at room temperature. nih.gov For the synthesis of secondary amides, N-substituted amidoboranes can be employed. nih.gov The reaction generally proceeds rapidly and with high yields. nih.gov

Hydrolysis: The ester can be readily hydrolyzed to the corresponding 2-bromo-1H-indole-4-carboxylic acid under either acidic or basic conditions. evitachem.com Alkaline hydrolysis, for instance, using potassium hydroxide or sodium hydroxide in an aqueous alcohol solution, is a standard procedure. google.comnih.gov The reaction typically involves heating the mixture, followed by acidification to precipitate the carboxylic acid product. google.comnih.gov This carboxylic acid is a key intermediate, serving as a precursor for the synthesis of amides, acid chlorides, and other derivatives. ijpcbs.com

Below is a table summarizing typical transformations of the carboxylate group.

| Transformation | Reagents and Conditions | Product | Notes |

| Hydrolysis | 1. NaOH or KOH, MeOH/H₂O, reflux2. HCl (aq.) | 2-bromo-1H-indole-4-carboxylic acid | Standard procedure for converting the ester to the parent acid. google.comnih.gov |

| Primary Amidation | NaNH₂BH₃, THF, room temperature | 2-bromo-1H-indole-4-carboxamide | A mild and efficient method for direct conversion of the ester. nih.gov |

| Secondary Amidation | 1. Hydrolysis to carboxylic acid2. Amine (R-NH₂), coupling agent (e.g., EDC, HOBt), base | N-substituted-2-bromo-1H-indole-4-carboxamide | A common two-step procedure for creating a wide variety of amides. nih.gov |

Electrophilic Aromatic Substitution on the Indole Core

Electrophilic aromatic substitution (EAS) on the indole ring system is a fundamental class of reactions. dalalinstitute.com For this compound, substitution can occur on either the pyrrole (B145914) or the benzene (B151609) ring. This section focuses on substitutions on the benzene portion (the "indole core"). The reactivity and regioselectivity are governed by the electronic effects of the existing substituents. The indole nucleus itself is electron-rich, activating it towards electrophilic attack. However, the ester group at C-4 is electron-withdrawing, deactivating the benzene ring, while the bromo group at C-2 has a more complex influence.

Halogenation: Further halogenation of the benzene ring can be achieved using electrophilic halogenating agents. masterorganicchemistry.comacs.org For instance, bromination using N-bromosuccinimide (NBS) in a suitable solvent can introduce a bromine atom onto the benzene ring. researchgate.net The directing effects of the existing substituents would need to be considered to predict the exact position of substitution, which typically occurs at positions C-5 or C-7, ortho and para to the activating indole nitrogen, but is complicated by the deactivating C-4 ester.

Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring. lumenlearning.com This reaction is typically carried out with a mixture of nitric acid and sulfuric acid, although milder, non-acidic conditions have been developed for sensitive substrates like indoles. nih.gov For instance, using trifluoroacetyl nitrate (B79036) generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride (B1165640) provides a regioselective method for nitration at the C-3 position of the pyrrole ring, but similar reagents could be adapted for substitution on the benzene ring under different conditions. nih.gov The electron-withdrawing nature of the C-4 ester would likely direct the incoming nitro group to the C-6 or C-7 position.

The general mechanism for these reactions involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, followed by deprotonation to restore aromaticity. dalalinstitute.comlumenlearning.commasterorganicchemistry.com

| Reaction | Reagents | Typical Position of Substitution | Product |

| Bromination | N-Bromosuccinimide (NBS), DMF | C-5, C-6, or C-7 | Methyl 2,X-dibromo-1H-indole-4-carboxylate |

| Nitration | HNO₃, H₂SO₄ | C-6 or C-7 | Methyl 2-bromo-X-nitro-1H-indole-4-carboxylate |

Functionalization at the Indole Nitrogen (N-1 Position)

The nitrogen atom of the indole ring is a nucleophilic center and can be readily functionalized, most commonly through alkylation or acylation. These reactions are important for installing protecting groups or for modifying the biological activity of the indole scaffold.

N-Alkylation: The hydrogen atom on the indole nitrogen can be substituted with an alkyl or benzyl (B1604629) group. rsc.org This reaction is typically performed by first deprotonating the indole with a base to form the indolide anion, which then acts as a nucleophile to attack an alkyl halide. nih.gov Common bases include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The choice of base and solvent can influence the regioselectivity between N-1 and C-3 alkylation, though N-alkylation is generally favored under these conditions. nih.gov Milder conditions using catalytic amounts of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with reagents such as dimethyl carbonate for methylation have also been developed. google.com

N-Arylation: While less common than N-alkylation, the indole nitrogen can also be arylated using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

N-Acylation/Carboxamidation: The indole nitrogen can react with isocyanates in the presence of a Lewis acid catalyst like boron trichloride (B1173362) (BCl₃) to form N-carboxamides. cardiff.ac.uk This reaction provides a direct route to urea-type derivatives linked at the N-1 position.

The table below provides examples of N-1 functionalization reactions.

| Reaction Type | Reagents and Conditions | Product Example |

| N-Methylation | 1. NaH, DMF2. Methyl iodide (CH₃I) | Methyl 2-bromo-1-methyl-1H-indole-4-carboxylate |

| N-Benzylation | 1. NaH, THF2. Benzyl bromide (BnBr) | Methyl 1-benzyl-2-bromo-1H-indole-4-carboxylate |

| N-Carboxamidation | Aryl isocyanate (Ar-NCO), BCl₃ (cat.), 1,2-dichloroethane (B1671644) | Methyl 2-bromo-1-(arylamino)carbonyl-1H-indole-4-carboxylate |

Transformations Involving the Pyrrole Ring (C-3 Position)

The C-3 position of the indole ring is the most nucleophilic carbon and is highly reactive towards a wide range of electrophiles. researchgate.net Even with the C-2 position blocked by a bromine atom, the C-3 position remains the primary site for electrophilic attack on the pyrrole ring.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C-3 position. It employs a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgchemistrysteps.com The electrophilic chloromethyliminium salt reacts with the electron-rich C-3 position of the indole. chemistrysteps.comorganic-chemistry.org The resulting iminium ion is then hydrolyzed during workup to yield the 3-formylindole derivative. wikipedia.orgchemistrysteps.com This reaction is a powerful tool for introducing a versatile aldehyde functionality. ijpcbs.com

Mannich Reaction: The Mannich reaction introduces an aminomethyl group at the C-3 position. This is typically achieved by reacting the indole with formaldehyde (B43269) and a secondary amine (like dimethylamine) to form a dimethylaminomethyl substituent. nih.gov The electrophile in this case is an Eschenmoser's salt precursor, a dimethyliminium ion. nih.gov

C-3 Alkylation: Direct alkylation at the C-3 position can be achieved by reacting the indole with alcohols under transition-metal-free, hydrogen autotransfer-type conditions. chemrxiv.orgrsc.org For example, reacting an indole with an α-heteroaryl-substituted methyl alcohol in the presence of cesium carbonate and an oxidant like Oxone® can lead to the corresponding C-3 alkylated product. rsc.org

| Reaction | Reagents | Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O | Methyl 2-bromo-3-formyl-1H-indole-4-carboxylate |

| Mannich Reaction | CH₂O, (CH₃)₂NH, CH₃COOH | Methyl 2-bromo-3-((dimethylamino)methyl)-1H-indole-4-carboxylate |

| C-3 Alkylation with Alcohols | R-CH₂OH, Cs₂CO₃, Oxone®, xylenes | Methyl 2-bromo-3-(R-methyl)-1H-indole-4-carboxylate |

Cycloaddition and Annulation Reactions

The indole scaffold, containing π-bonds in both the pyrrole and benzene rings, can participate in various cycloaddition and annulation reactions to construct more complex, polycyclic architectures. These reactions can involve the dearomatization of the indole system.

[2+2] Cycloaddition: Indoles can undergo photocatalytic intermolecular [2+2] cycloaddition reactions with olefins. rsc.org This dearomative process typically involves visible-light promotion and leads to the formation of cyclobutane-fused indolines. rsc.org The reaction proceeds with high regio- and stereoselectivity, offering an efficient route to rigid four-membered ring systems. rsc.org

[3+2] Cycloaddition: The indole ring can act as the 2π component in [3+2] cycloaddition reactions with various 1,3-dipoles. uchicago.edu This approach is a powerful method for constructing five-membered rings fused to the indole core.

[4+3] Cycloaddition: Dearomative (4+3) cycloaddition reactions have been reported for 3-alkenylindoles, which act as a three-carbon component, reacting with a four-carbon diene system. acs.org While the substrate is not a 3-alkenylindole, derivatization at the C-3 position could provide an entry into such reactive intermediates.

Annulation Reactions: Annulation reactions involve the formation of a new ring onto the existing indole framework. For example, palladium-catalyzed annulation strategies can be employed to construct fused heterocyclic systems. These reactions often proceed through a sequence of C-H activation and cross-coupling steps.

These advanced transformations highlight the utility of the indole core as a building block in the synthesis of complex molecules.

| Reaction Type | Reactant Partner | Product Type |

| [2+2] Cycloaddition | Olefin (e.g., ethylene), photocatalyst | Cyclobutane-fused indoline |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., nitrile oxide) | Fused five-membered heterocyclic ring |

| Annulation | Bifunctional coupling partner | Fused polycyclic indole derivative |

Mechanistic Investigations of Reactions Involving Methyl 2 Bromo 1h Indole 4 Carboxylate

Elucidation of Reaction Pathways and Intermediates

The mechanistic pathways of reactions involving indole (B1671886) derivatives, such as Methyl 2-bromo-1H-indole-4-carboxylate, are often complex and have been the subject of detailed investigation. Studies on related bromoindole structures reveal common and competing reaction pathways, primarily centered around metal-catalyzed cross-coupling and nucleophilic substitution reactions.

A prominent pathway involves palladium-catalyzed reactions. In a proposed catalytic cycle for a one-pot synthesis of indole-3-carboxylic acids from 4-bromo-N,N-dialkyl-1-alkyl-1H-indole-3-carboxamides, the mechanism is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. acs.org This step forms a crucial aryl-Pd(II) bromide intermediate. acs.org This intermediate can then coordinate with a nearby amide group, activating it for nucleophilic attack by a weak nucleophile like water. acs.org This attack leads to the formation of a tetrahedral intermediate, which is a key step in the subsequent transformation. acs.org

In copper-mediated reactions, such as the synthesis of indolequinones from bromoquinones and enamines, the mechanism is thought to begin with a nucleophilic attack by the enamine on the quinone ring. nih.gov The subsequent C-N bond formation involves the loss of HBr. nih.gov While the precise mechanism is not fully elucidated, it is suggested that the Lewis acidity of the copper salt activates the C-Br bond, facilitating this step. nih.gov Interestingly, such reactions can sometimes proceed without a copper catalyst, albeit with lower yields, indicating that an Ullmann–Goldberg-type reaction pathway may not be the sole operative mechanism. nih.gov

Furthermore, preliminary mechanistic explorations in certain cross-coupling reactions suggest the involvement of radical-type mechanisms. acs.org For instance, in defluorinative couplings involving zinc powder and copper(I) iodide, control experiments indicate that a radical pathway might be operative. acs.org Similarly, studies on silver-catalyzed reactions of N-propargyl hydrazides have pointed towards a free radical pathway, contrasting with gold-catalyzed reactions which proceed through an ionic pathway. acs.org

Transition State Characterization and Energetics

The characterization of transition states and the energetic landscape of a reaction are critical for a deep mechanistic understanding. While specific experimental data for this compound are not extensively detailed in the literature, the methodologies employed for related systems provide a clear framework for such investigations.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring reaction machinery. acs.org DFT calculations are used to model the potential energy surface of a reaction, allowing for the identification and characterization of transition states. acs.org For example, in a dual gold-catalyzed cycloaddition, DFT calculations were used to explore different mechanistic pathways, including one-gold-activated and dual-gold-activated routes. acs.org These calculations can determine the energy of intermediates and the activation energy (the energy barrier) required to proceed through a specific transition state. acs.org

Energetic studies are not limited to reaction barriers. They can also be used to determine the rotational barriers of bonds within molecules, which is important for understanding atropisomerism. In the study of biaxially chiral triazoles, the rotational barriers of the C-N axis were experimentally estimated to be around 25.8 to 27.2 kcal/mol, providing insight into their thermal stability. acs.org These energetic parameters are crucial for predicting reaction feasibility, selectivity, and product stability.

Influence of Catalysts and Reagents on Reaction Mechanisms

The choice of catalysts and reagents has a profound impact on the reaction mechanism, often determining the reaction pathway, efficiency, and selectivity. Reactions involving bromoindoles showcase a wide range of catalytic systems.

Palladium Catalysts: Palladium complexes are widely used for cross-coupling reactions. A system comprising PdCl₂ as a precatalyst and Xantphos as a ligand has been shown to be effective. acs.orgacs.org In this context, additives like cesium pivalate (B1233124) also play a crucial role. acs.orgacs.org The mechanism involves the formation of an arylpalladium(II) species through oxidative addition, which is a hallmark of Pd(0)-catalyzed cross-coupling. acs.org

Copper Catalysts: Copper(I) and Copper(II) salts serve different roles. Copper(I) iodide (CuI) has been used as a critical additive in conjunction with zinc powder for certain coupling reactions. acs.org Copper(II) acetate (B1210297), on the other hand, is believed to function as a Lewis acid, activating the C-Br bond toward nucleophilic attack in the synthesis of indolequinones. nih.gov

Other Metals and Promoters: The use of different metals can lead to divergent reaction pathways from the same starting material. For example, cationic gold catalysts facilitate an O-cyclization reaction of N-propargyl hydrazides via an ionic pathway, while silver catalysts promote an N-cyclization through a free radical pathway. acs.org In other systems, zinc(0) powder has been identified as a critical metal promoter for efficient transformations. acs.org

Phosphines: In phosphine-mediated reactions, the choice of the phosphine (B1218219) can significantly influence the reaction yield. While PBu₃ may initiate a reaction, other phosphines such as PPh₃ can provide superior yields under optimized conditions, highlighting the role of the phosphine's electronic and steric properties. acs.org

Acids and Bases: The nature of the acid used as a catalyst can dramatically alter the reaction outcome. For instance, the reaction between N-methyl-2-phenylindole and 4-hydroxynonenal (B163490) proceeds differently in the presence of methanesulfonic acid versus hydrochloric acid. nih.gov The acid is believed to play a key role in the oxidative fragmentation of reaction intermediates. nih.gov Bases like Cs₂CO₃ are also integral, for example, in mediating deprotonation and elimination steps in palladium-catalyzed cycles. acs.org

Table 2: Influence of Catalysts and Reagents on Reaction Outcomes

| Catalyst/Reagent | Substrate Type | Observed Role/Mechanistic Influence | Reference |

|---|---|---|---|

| PdCl₂ / Xantphos | 4-Bromoindole-3-carboxamide | Forms Aryl-Pd(II) intermediate for C-N/C-O coupling | acs.orgacs.org |

| Cu(OAc)₂ | Bromoquinone | Lewis acid activation of C-Br bond | nih.gov |

| Gold (I) Catalyst | N-propargyl hydrazide | Promotes O-cyclization via ionic pathway | acs.org |

| Silver (AgNO₃) | N-propargyl hydrazide | Promotes N-cyclization via radical pathway | acs.org |

| PPh₃ (Triphenylphosphine) | Indole-7-carbaldehyde-N-alkynamide | Nucleophilic phosphine promoting intramolecular Wittig reaction | acs.org |

| Methanesulfonic Acid | N-methyl-2-phenylindole | Promotes oxidative fragmentation of intermediates | nih.gov |

Solvent Effects and Reaction Environment Impact

In some reactions, the choice of solvent is critical for success. For instance, a mixture of H₂O/THF (2:1) was found to be essential for the efficient progress of a defluorinative coupling reaction; in its absence, the reaction proceeded very sluggishly or not at all. acs.org This highlights the role of water, often considered an environmentally benign solvent, in promoting specific reaction pathways. acs.org

Solvent screening is a common part of reaction optimization. In the development of a phosphine-mediated reaction sequence, various solvents were tested, including THF, pyridine, and 1,2-dichloroethane (B1671644) (DCE). The results showed that DCE was the superior solvent for the formation of the desired pyrrolofuranthridone product. acs.org This superiority may be due to its polarity and ability to solvate the reaction intermediates and transition states effectively without interfering with the catalytic cycle.

The general principles of solvent effects dictate that polar solvents tend to accelerate reactions that involve the formation of charged or more polar species in the transition state. Conversely, nonpolar solvents are favored for reactions where charge is dispersed or neutralized in the transition state. The ability of a solvent to stabilize key intermediates, such as the aryl-Pd(II) complex in cross-coupling reactions or charged intermediates in ionic pathways, can dramatically lower the activation energy and enhance the reaction rate. The reaction environment also includes factors like temperature and atmosphere (e.g., inert vs. air), which can be decisive, particularly in reactions sensitive to oxygen or moisture.

Theoretical and Computational Chemistry of Methyl 2 Bromo 1h Indole 4 Carboxylate

Electronic Structure and Bonding Analysis

The electronic structure of Methyl 2-bromo-1H-indole-4-carboxylate is fundamentally shaped by the indole (B1671886) nucleus, a bicyclic aromatic system, and the influence of its substituents: a bromine atom at the C2 position and a methyl carboxylate group at the C4 position. The indole ring itself is an electron-rich system. The bromine atom, being highly electronegative, acts as an electron-withdrawing group through induction, while the methyl carboxylate group also withdraws electron density from the aromatic system.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, performed on similar substituted indoles, can provide a detailed picture of charge distribution. researchgate.net In this compound, it is expected that the nitrogen atom (N1) would possess a partial negative charge, while the adjacent carbon atoms and the hydrogen atom on the nitrogen would have partial positive charges. The bromine atom at C2 would significantly influence the electron density in its vicinity.

The bonding characteristics can be quantified through calculated bond lengths and angles. DFT calculations on related indole structures have been used to determine these parameters. tandfonline.com For the title compound, one would expect specific bond lengths for the C-Br, C-C, C-N, and C=O bonds, which would be influenced by the electronic interplay between the substituents and the indole ring.

Table 1: Predicted NBO Charges for Key Atoms in a Substituted Indole System (Note: This is a representative table based on general principles of substituted indoles, as direct data for the target molecule is not available.)

| Atom | Predicted Partial Charge (a.u.) |

| N1 | -0.5 to -0.7 |

| C2 | +0.1 to +0.3 |

| Br (at C2) | -0.1 to -0.2 |

| C4 | +0.2 to +0.4 |

| O (carbonyl) | -0.5 to -0.7 |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are essential for predicting the reactivity of molecules. For this compound, key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The HOMO is typically distributed over the electron-rich indole ring, indicating its susceptibility to electrophilic attack. The LUMO, conversely, is expected to be located over areas that can accept electrons, making them sites for nucleophilic attack. The presence of the electron-withdrawing bromine and methyl carboxylate groups is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. chemrxiv.orgchemrxiv.org A smaller HOMO-LUMO gap generally suggests higher reactivity. chemrxiv.orgchemrxiv.org

The MEP surface visually represents the charge distribution and is a powerful tool for predicting reactive sites. tandfonline.com For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom and the carbonyl oxygen, indicating sites prone to electrophilic attack. Positive potential (blue) would be expected around the N-H proton and potentially near the carbon atoms attached to the electron-withdrawing groups, suggesting sites for nucleophilic interaction.

Table 2: Representative Quantum Chemical Descriptors for Substituted Indoles (Note: Values are illustrative and based on general trends for similar compounds.)

| Descriptor | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.0 to -6.5 eV | Susceptibility to electrophilic attack |

| LUMO Energy | -1.5 to -2.0 eV | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Moderate to high reactivity |

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound primarily revolves around the rotation of the methyl carboxylate group at the C4 position. A potential energy surface (PES) scan can be computationally performed to identify the most stable conformers and the energy barriers between them.

By systematically rotating the dihedral angle involving the indole ring and the ester group, computational methods can map out the energy landscape. It is expected that the planar conformation, where the methyl carboxylate group is coplanar with the indole ring, would be among the most stable due to maximized π-conjugation. However, steric hindrance with the adjacent hydrogen at the C5 position could lead to a slightly twisted, low-energy conformation. DFT calculations on similar substituted indoles have shown that rotational barriers for such groups are typically in the range of 2.5–5.5 kcal/mol. nih.gov

In Silico Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. The bromine atom at the C2 position is a key functional group that can participate in various transformations, such as cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitution.

In silico studies can model the entire reaction coordinate, identifying transition states and intermediates. For instance, the mechanism for a Suzuki coupling reaction at the C2 position would involve modeling the oxidative addition, transmetalation, and reductive elimination steps. Such studies provide insights into the reaction's feasibility, regioselectivity, and the role of catalysts. The synthesis of 2-bromoindoles can occur through intramolecular cyclization, and the mechanism of such reactions can be explored computationally. rsc.org

Spectroscopic Property Predictions for Mechanistic Support

Theoretical predictions of spectroscopic data, such as vibrational (IR) and nuclear magnetic resonance (NMR) spectra, are invaluable for confirming molecular structures and supporting proposed reaction mechanisms.

DFT calculations can predict the vibrational frequencies corresponding to different functional groups in this compound. For example, the characteristic stretching frequencies for the N-H bond, the C=O of the ester, and the C-Br bond can be calculated and compared with experimental data to confirm the structure. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. These predictions are highly sensitive to the electronic environment of each nucleus and can help in the unambiguous assignment of experimental spectra. By comparing the predicted spectra of proposed intermediates and products with experimental data, computational spectroscopy plays a crucial role in validating reaction pathways.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are typical ranges for the functional groups mentioned.)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3400 - 3500 |

| C=O stretch (ester) | 1700 - 1730 |

| C-Br stretch | 500 - 600 |

Methyl 2 Bromo 1h Indole 4 Carboxylate As a Versatile Synthetic Intermediate

Precursor for Advanced Indole (B1671886) Derivatives and Scaffolds

The strategic placement of the bromo and ester groups allows for selective modifications, making this compound an excellent starting point for a variety of advanced indole derivatives. The carbon-bromine bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Palladium-catalyzed reactions, for instance, are frequently used to form new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. acs.orgresearchgate.net This enables the introduction of a wide array of substituents, including alkyl, aryl, and vinyl groups, onto the indole core. Such modifications are crucial for systematically altering the electronic and steric properties of the resulting molecules, which is a key strategy in medicinal chemistry for optimizing biological activity. rjpn.org

Key transformations and their significance include:

Suzuki Coupling: Reaction with boronic acids to introduce aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form substituted olefinic linkages.

Sonogashira Coupling: Reaction with terminal alkynes, introducing alkynyl moieties that can be further elaborated. chim.it

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines. organic-chemistry.org

C-H Activation: More advanced methods can utilize the indole C-H bonds for functionalization, though the C-Br bond provides a more classical and predictable reactive handle. researchgate.net

The methyl ester group at the C4 position also offers a route for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. Alternatively, the ester can be reduced to a primary alcohol, providing another point for synthetic elaboration. This dual functionality allows for a modular approach to building complex indole scaffolds. researchgate.net

Table 1: Representative Palladium-Catalyzed Reactions on Bromo-Indole Scaffolds

Building Block for Complex Heterocyclic Systems

The indole nucleus itself is a privileged scaffold found in countless natural products and pharmaceuticals. rsc.org Methyl 2-bromo-1H-indole-4-carboxylate serves as a foundational building block for constructing more complex, fused heterocyclic systems. Through multi-step synthetic sequences, both the pyrrole (B145914) and benzene (B151609) rings of the indole can be annulated (fused with another ring).

For example, functional groups introduced via cross-coupling at the C2 position can be designed to undergo subsequent intramolecular cyclization reactions. A classic strategy involves introducing a side chain that can react with the indole nitrogen (N1) or the C3 position to form a new ring. This approach has been instrumental in the total synthesis of various indole alkaloids. rsc.org

Transition metal-catalyzed cyclization reactions are a powerful tool in this context, enabling the efficient assembly of polycyclic frameworks from unsaturated substrates like alkynes and nitrogen-containing compounds. rsc.org The bromo-indole ester can be elaborated into such a substrate and then cyclized to generate novel ring systems. Copper-catalyzed reactions, noted for their low cost and toxicity, have also been developed for synthesizing substituted indoles and related heterocycles. globethesis.com

Role in the Synthesis of Scaffolds for Chemical Biology Research

In chemical biology, "scaffolds" are core molecular structures that can be systematically decorated with various functional groups to create libraries of compounds for screening against biological targets. The indole scaffold is of particular interest due to its prevalence in bioactive molecules and its ability to participate in various biological interactions, including DNA binding and protein recognition. rjpn.orgnih.gov

This compound is an ideal starting material for creating such libraries. The predictable reactivity of the C-Br bond allows for the attachment of diverse chemical fragments (a technique used in fragment-based drug discovery). The ester group provides another handle for attaching different functionalities or for linking the scaffold to a solid support for high-throughput synthesis.

Derivatives synthesized from bromo-indole precursors have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. openmedicinalchemistryjournal.comnih.gov For instance, studies on 5-bromoindole-2-carboxylic acid derivatives have led to the development of potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.net Similarly, other indole derivatives have been designed as DNA-binding agents and topoisomerase inhibitors. nih.gov The ability to systematically modify the indole core, starting from precursors like this compound, is essential for establishing structure-activity relationships (SAR) and optimizing ligand-receptor interactions. nih.gov

Table 2: Examples of Bioactive Scaffolds Derived from Functionalized Indoles

Applications in Materials Chemistry Research (e.g., ligand synthesis, monomer development)

Beyond its biological applications, the indole framework is being explored in materials science. The electron-rich, aromatic nature of indole makes it an interesting component for organic electronic materials, such as semiconductors and fluorescent polymers. chim.it

Ligand Synthesis: Indole derivatives can be synthesized to act as ligands that coordinate with metal ions. The resulting metal complexes can possess unique catalytic, photophysical, or medicinal properties. For example, ligands incorporating 5-bromo-2-dihydro-2-oxo-1H-indol-3-ylidene hydrazinecarbothioamide have been used to create manganese(II) complexes. nih.gov The bromine atom on the indole ring of a precursor like this compound could be retained or replaced to fine-tune the electronic properties of the final ligand and the resulting metal complex.

Monomer Development: The indole carboxylate structure can serve as a monomer for the synthesis of novel polyesters and other polymers. researchgate.net Research has shown that indole-based dicarboxylate monomers can be polymerized with diols to produce biopolyesters with high glass-transition temperatures and good thermal stability. acs.orgrsc.org These materials can form clear, transparent films, making them attractive alternatives to petroleum-based plastics like PET. researchgate.netrsc.org While these studies often start with non-brominated indoles, the use of a bromo-substituted monomer like this compound could lead to polymers with enhanced properties, such as increased refractive index or inherent flame retardancy. Furthermore, indole-based polymers have been shown to possess interesting functional properties, including solid-state fluorescence, making them candidates for blue-light emitting materials. rsc.org

Future Research Directions and Emerging Areas in the Chemistry of Methyl 2 Bromo 1h Indole 4 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized indoles is a cornerstone of heterocyclic chemistry, yet many classical methods rely on harsh conditions or hazardous reagents. rsc.org The future of synthesizing Methyl 2-bromo-1H-indole-4-carboxylate and its derivatives is increasingly geared towards green and sustainable practices. This involves a shift away from traditional syntheses, which can involve high temperatures and strong acids, towards methodologies that prioritize environmental compatibility without compromising efficiency. rsc.orgresearchgate.net

Key areas of development include:

Catalyst-Free and Water-Based Reactions: Research is moving towards three-component reactions that can proceed in water under catalyst-free conditions. rsc.org This approach offers significant advantages by minimizing waste and avoiding the use of toxic solvents and heavy metal catalysts. acs.org

Multicomponent Reactions (MCRs): Innovative MCRs that assemble the indole (B1671886) core in fewer steps are highly sought after. An example is the two-step synthesis of indole-2-carboxamides from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, followed by acid-catalyzed cyclization. rsc.org Such strategies are noted for their mild conditions, the low toxicity of building blocks, and high safety standards. rsc.org

Solvent-Free and Microwave-Assisted Reactions: The use of microwave irradiation and solvent-free reaction conditions represents another frontier in green synthesis. researchgate.net These methods can dramatically reduce reaction times and energy consumption while often leading to higher yields and cleaner product profiles.

These sustainable approaches aim to make the synthesis of complex indole derivatives more efficient, cost-effective, and environmentally benign, aligning with the core principles of green chemistry. researchgate.net

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Strategies for Indole Derivatives

Parameter Traditional Methods (e.g., Fischer Synthesis) Emerging Sustainable Methods Reaction Conditions Often harsh (e.g., strong acids, high heat) nih.gov Mild (e.g., room temperature, neutral pH) [2, 4] Solvents Often uses halogenated hydrocarbons or other non-sustainable solvents nih.gov Green solvents (e.g., water, ethanol) or solvent-free conditions [10, 12] Catalysts May require stoichiometric strong acids or metal catalysts Catalyst-free, organocatalysts, or recyclable nanocatalysts [2, 4] Efficiency Often multi-step with purification required after each step One-pot, multicomponent reactions improve atom and step economy nih.gov Environmental Impact Higher waste generation, use of hazardous materials Reduced waste, biodegradable materials, improved safety profile mdpi.com

Exploration of Unconventional Reactivity Patterns

Moving beyond traditional two-electron pathways, future research will increasingly explore radical-based and photo-induced reactions to functionalize the this compound core. These unconventional methods provide access to new chemical space and allow for transformations that are difficult to achieve using classical approaches.

Photoredox Catalysis: This has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. acs.orgacs.org For a molecule like this compound, visible-light photoredox catalysis can enable the reduction of the C-Br bond to generate an aryl radical. acs.org This reactive intermediate can then participate in various C-C or C-heteroatom bond-forming reactions. This strategy offers a mild alternative to traditional methods that might require organostannanes or other toxic reagents. acs.org Furthermore, photoredox methods are being developed for the direct C-H functionalization of the indole ring, for instance, at the C2-position using aryldiazonium salts, which could be applied even in complex biological settings. acs.org

Electrochemistry: Electrochemical methods offer a reagent-free way to drive redox reactions. The combination of electrochemistry and photochemistry is a particularly promising frontier for achieving novel C-H functionalization. nih.gov For the indole scaffold, this could enable intramolecular C-H amination by generating nitrogen-centered radicals that selectively react with specific C-H bonds, a process that avoids the need for external chemical oxidants. nih.gov

C-H Activation: While palladium-catalyzed cross-coupling at the C-Br position is well-established, direct functionalization of the C-H bonds on the benzene (B151609) portion of the indole ring is a more advanced and atom-economical strategy. nih.govmdpi.com Although regioselectivity can be a challenge, the development of new directing groups and catalyst systems is enabling selective C-H activation at the C4, C5, C6, and C7 positions. nih.govmdpi.com Future work could focus on applying these methods to the already substituted indole core of this compound to build molecular complexity rapidly.

Advancements in Catalytic Systems for Selective Transformations

The C-Br bond in this compound is a prime handle for transition metal-catalyzed cross-coupling reactions. While palladium has been the dominant catalyst, future research is focused on developing more sustainable, cost-effective, and efficient catalytic systems.

Earth-Abundant Metal Catalysts: There is a significant push to replace precious metals like palladium with more earth-abundant and less toxic alternatives such as copper, nickel, and cobalt. mdpi.comresearchgate.net These metals offer different reactivity profiles and can catalyze a wide range of cross-coupling reactions. researchgate.netanl.gov For example, copper salts can catalyze C-N coupling reactions, while nickel has shown great promise in challenging alkyl-alkyl couplings that are often hampered by side reactions with palladium catalysts. mdpi.comnih.gov

Advanced Palladium Catalysis: Research in palladium catalysis continues to evolve. A major advance has been the development of highly active monoligated palladium(0) catalysts, which are often the true active species in cross-coupling cycles. nih.gov The design of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has been crucial in stabilizing these highly reactive species and enabling the coupling of less reactive substrates like aryl chlorides. nih.govnih.gov

Dual Catalytic Systems: A powerful emerging strategy involves the combination of two different catalytic cycles to achieve transformations not possible with a single catalyst. A prime example is the merger of nickel catalysis with photoredox catalysis. nih.gov In this approach, the photoredox catalyst can control the oxidation state of the nickel center through single-electron transfer events, enabling difficult steps like C-N reductive elimination to form indolines from 2-haloanilines and alkenes. nih.gov

Table 2: Emerging Catalytic Systems for Indole Functionalization

Catalytic System Metal(s) Key Application/Advantage Relevance to Target Compound Earth-Abundant Metal Catalysis Cu, Ni, Co, Fe Low cost, low toxicity, sustainable alternative to precious metals. [3, 23] Cross-coupling at the C-Br bond; C-H functionalization. Advanced Pd-Catalysis Pd Highly active monoligated catalysts with specialized ligands for difficult couplings. researchgate.net More efficient and broader scope for Suzuki, Heck, Buchwald-Hartwig reactions etc. at the C-Br position. Dual Photoredox/Metal Catalysis Ni/Ru, Ni/Ir, etc. Enables challenging transformations via radical pathways and control of metal oxidation states. [5, 9] Novel C-N, C-C, and C-O bond formations involving the C-Br bond or C-H positions. Organocatalysis N/A Metal-free, environmentally benign, and can provide high enantioselectivity. acs.org Asymmetric functionalization of the indole core.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methodologies from laboratory-scale research to industrial production is often a major bottleneck. Flow chemistry and automated synthesis platforms offer powerful solutions to this challenge and represent a significant future direction for the synthesis and derivatization of this compound.

Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional batch flasks offers numerous advantages, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when dealing with hazardous reagents or exothermic reactions, and seamless scalability. nih.govscispace.com For multi-step syntheses, "telescoped" reaction sequences can be designed where the output from one reactor flows directly into the next, where a new reagent is introduced, eliminating the need for intermediate workup and purification. nih.govnih.gov This approach is ideal for optimizing and scaling up the production of complex molecules like pharmaceutical intermediates. scispace.com

Automated Synthesis: Automated platforms, which combine robotics with software control, can dramatically accelerate the pace of chemical discovery. merckmillipore.comresearchgate.net These systems can perform a wide array of reactions, purifications, and analyses with minimal human intervention. merckmillipore.com A particularly user-friendly approach is the use of pre-filled reagent cartridges for specific transformations (e.g., Suzuki coupling, reductive amination, amide formation). sigmaaldrich.comyoutube.com A researcher can simply add their starting material, such as this compound, select a cartridge for a desired reaction, and the machine will automatically generate and purify the product. sigmaaldrich.com This technology is invaluable for rapidly creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

Interdisciplinary Research Opportunities in Chemical Synthesis

The unique substitution pattern of this compound makes it an attractive building block for creating molecules that can interface with biological systems or form the basis of novel functional materials. Future research will leverage its synthetic accessibility for applications at the crossroads of chemistry, biology, and materials science.

Medicinal Chemistry: The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs. nih.gov Bromoindole derivatives, in particular, serve as key intermediates for creating libraries of compounds to screen for biological activity. For example, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The 2-bromo-4-carboxylate isomer can be similarly exploited to generate novel chemical entities for various therapeutic targets.

Chemical Biology: Chemical probes are small molecules designed to selectively interact with and report on the function of biological targets like proteins. nih.govscispace.com The development of such probes is crucial for validating new drug targets and understanding complex biological pathways. The scaffold of this compound can be elaborated through reactions at its bromo, ester, and N-H positions to create potent and selective probes. For instance, related heterocyclic structures have been optimized to create probes for bromodomains, which are important epigenetic "reader" proteins implicated in cancer and inflammation. nih.gov

Materials Science: Functionalized indole derivatives are being explored for their potential in organic electronics. Research has shown that compounds like methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate can serve as building blocks for organic semiconductors. The ability of indole rings to participate in π-stacking and the potential for tuning electronic properties through substitution make them attractive candidates for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The specific electronic and steric properties of the 2-bromo-4-carboxylate isomer could be harnessed to design new materials with tailored optoelectronic characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products